Cas no 2680823-94-1 (1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid)
![1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2680823-94-1x500.png)
1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-28284998
- 1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid
- 2680823-94-1
- 1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid
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- インチ: 1S/C14H15NO5/c1-2-6-20-14(18)15-5-7-19-9-11-4-3-10(13(16)17)8-12(11)15/h2-4,8H,1,5-7,9H2,(H,16,17)
- InChIKey: YTSSPFWFCBCJIK-UHFFFAOYSA-N
- ほほえんだ: O1CC2C=CC(C(=O)O)=CC=2N(C(=O)OCC=C)CC1
計算された属性
- せいみつぶんしりょう: 277.09502258g/mol
- どういたいしつりょう: 277.09502258g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 384
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28284998-0.05g |
1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid |
2680823-94-1 | 95.0% | 0.05g |
$1212.0 | 2025-03-19 | |
Enamine | EN300-28284998-0.5g |
1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid |
2680823-94-1 | 95.0% | 0.5g |
$1385.0 | 2025-03-19 | |
Enamine | EN300-28284998-5.0g |
1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid |
2680823-94-1 | 95.0% | 5.0g |
$4184.0 | 2025-03-19 | |
Enamine | EN300-28284998-1.0g |
1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid |
2680823-94-1 | 95.0% | 1.0g |
$1442.0 | 2025-03-19 | |
Enamine | EN300-28284998-10.0g |
1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid |
2680823-94-1 | 95.0% | 10.0g |
$6205.0 | 2025-03-19 | |
Enamine | EN300-28284998-2.5g |
1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid |
2680823-94-1 | 95.0% | 2.5g |
$2828.0 | 2025-03-19 | |
Enamine | EN300-28284998-0.1g |
1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid |
2680823-94-1 | 95.0% | 0.1g |
$1269.0 | 2025-03-19 | |
Enamine | EN300-28284998-0.25g |
1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid |
2680823-94-1 | 95.0% | 0.25g |
$1328.0 | 2025-03-19 |
1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid 関連文献
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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3. Back matter
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acidに関する追加情報
1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid (CAS No. 2680823-94-1): A Comprehensive Overview
1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid (CAS No. 2680823-94-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzoxazepines, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.
The structure of 1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid is characterized by a benzoxazepine core with a unique substitution pattern. The propenyl ester group at the C-1 position and the carboxylic acid moiety at the C-8 position contribute to its distinct chemical and biological properties. Recent studies have highlighted the importance of these functional groups in modulating the compound's pharmacological activities.
In terms of synthesis, 1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid can be prepared through a multi-step process involving the condensation of appropriate precursors followed by functional group modifications. The synthetic route has been optimized to achieve high yields and purity levels, making it suitable for large-scale production and further pharmaceutical development.
The biological activity of 1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid has been extensively studied in various in vitro and in vivo models. Preclinical data suggest that this compound exhibits potent anti-inflammatory effects by inhibiting key pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has shown promising neuroprotective properties by reducing oxidative stress and preventing neuronal cell death in models of neurodegenerative diseases.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid in treating inflammatory conditions and neurological disorders. Early results from phase I trials have demonstrated favorable pharmacokinetic profiles and tolerability in human subjects. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.
The mechanism of action of 1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid is believed to involve multiple pathways. It has been shown to modulate the activity of various signaling molecules involved in inflammation and neuroprotection. For instance, it can inhibit the activation of nuclear factor-kappa B (NF-kB), a key transcription factor that regulates the expression of pro-inflammatory genes. Furthermore, it can enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress.
Beyond its therapeutic potential, 1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid also holds promise as a research tool for investigating the molecular mechanisms underlying inflammatory and neurodegenerative diseases. Its ability to selectively target specific signaling pathways makes it a valuable probe for elucidating the complex interplay between different cellular processes.
In conclusion, 1-[(Prop-2-en-yloxy)carbonyl]-1,2,3,5-tetrahydro--benzoxazepine--carboxylic acid (CAS No. 2680823--94-) represents a promising candidate for the development of novel therapeutics targeting inflammatory and neurological disorders. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications in medicine.
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